molecular formula C6H5ClF3NS B1430597 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride CAS No. 1803608-70-9

3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride

Cat. No.: B1430597
CAS No.: 1803608-70-9
M. Wt: 215.62 g/mol
InChI Key: GWFRAAJYRKBGKS-UHFFFAOYSA-N
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Description

3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is a chemical building block of interest in advanced research and development, particularly in the fields of agrochemistry and pharmaceuticals. While the specific biological profile of this compound is an area of ongoing investigation, its structure combines a pyridine ring with a trifluoromethylthioether (-SCF3) group, a motif known to impart valuable properties to molecules. The incorporation of fluorine-containing groups like the trifluoromethyl (CF3) moiety is a established strategy in modern chemistry to fine-tune the physicochemical characteristics of a compound, such as its lipophilicity, metabolic stability, and overall bioavailability . The pyridine ring is a privileged structure in medicinal and agricultural chemistry, often contributing to target binding and solubility. Trifluoromethylpyridine (TFMP) derivatives, in particular, are key structural components in more than 20 launched agrochemicals and several approved pharmaceuticals, underscoring the high value of this chemical class . The related compound, 2-[(trifluoromethyl)sulfanyl]pyridine, is commercially available as a liquid, suggesting that this family of compounds requires careful handling . Researchers value this compound as a versatile intermediate for synthesizing more complex molecules. Its potential applications are driven by the unique effects of the -SCF3 group, which is highly lipophilic and electron-withdrawing. These properties can significantly influence a molecule's interaction with biological targets, such as enzymes. For instance, similar trifluoromethyl-substituted compounds are known to act as inhibitors in key biological pathways; one example is Sulfapyridine, which inhibits the bacterial enzyme dihydropteroate synthase , while others like certain TFMP derivatives function as ACCase inhibitors in plants . This compound is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for any form of personal use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFRAAJYRKBGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)SC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-70-9
Record name 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride
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Preparation Methods

Preparation of 3-(Chloromethyl)pyridine Hydrochloride

One common precursor involves the chloromethylation of pyridine derivatives. The synthesis typically proceeds via the oxidation of 3-methylpyridine (3-picoline) to 3-picolinic acid, followed by esterification, reduction, and chlorination:

  • Oxidation of 3-methylpyridine:
    Using potassium permanganate in water at 85-90°C, 3-methylpyridine is oxidized to 3-picolinic acid. This step is well-documented and provides a high yield of the acid intermediate.

  • Esterification and Reduction:
    The acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate, which is then reduced to 3-pyridinemethanol.

  • Chlorination:
    The alcohol is reacted with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride. This step is crucial for subsequent functionalization.

Direct Synthesis of 3-[(Trifluoromethyl)sulfanyl]pyridine

Another pathway involves the direct introduction of the trifluoromethylsulfanyl group onto the pyridine ring, often via nucleophilic substitution or electrophilic trifluoromethylation. This method is supported by fluorination techniques using reagents like hydrogen fluoride and metal halides, as detailed below.

Introduction of the Trifluoromethylsulfanyl Group

Sulfanyl Group Incorporation

The sulfanyl group (–S–CF₃) can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating reagents or via oxidative coupling strategies. Although specific methods for the sulfanyl substitution are less detailed in the sources, it generally involves:

  • Reacting trifluoromethylthiolating agents with pyridine derivatives bearing suitable leaving groups (e.g., chloromethyl).

  • Employing oxidative conditions to facilitate the formation of the sulfanyl linkage.

Overall Synthetic Pathway for 3-[(Trifluoromethyl)sulfanyl]pyridine Hydrochloride

Based on the literature, a typical synthesis involves:

Step Description Reagents & Conditions References
1 Oxidation of 3-methylpyridine to 3-picolinic acid Potassium permanganate, water, 85-90°C
2 Esterification to methyl pyridine-3-carboxylate Methanol, acid catalyst
3 Reduction to 3-pyridinemethanol Suitable reducing agent (e.g., LiAlH₄)
4 Chlorination to 3-(chloromethyl)pyridine hydrochloride Thionyl chloride
5 Fluorination to trifluoromethylpyridine Hydrogen fluoride, metal halide catalysts
6 Sulfurization to trifluoromethyl sulfanyl pyridine Nucleophilic substitution with trifluoromethylthiolating agents Inferred from general sulfanyl chemistry

Data Table Summarizing Preparation Methods

Method Step Reagents Conditions Yield/Remarks References
Oxidation Potassium permanganate 85-90°C, water High yield of 3-picolinic acid
Esterification Methanol Acidic conditions Efficient formation of methyl ester
Reduction Lithium aluminum hydride Reflux Converts ester to alcohol
Chlorination Thionyl chloride Room temp to 80°C Produces chloromethyl pyridine
Fluorination Hydrogen fluoride, FeCl₃ 150-180°C Yields trifluoromethyl pyridine
Sulfurization Trifluoromethylthiolating agent Reflux Incorporation of sulfanyl group Inferred

Research Findings and Optimization

  • Efficiency: Using chlorobenzene or trifluoromethylbenzene as solvents during fluorination improves safety and yield compared to traditional methods involving toluene or vapor phase fluorination.
  • Reaction Control: Liquid phase fluorination with controlled addition of reagents allows for better selectivity and minimizes by-products.
  • Safety and Environmental Impact: Avoiding waste products like phosphorus oxychloride and optimizing neutralization steps enhances process safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride exhibits significant antimicrobial properties, particularly against resistant strains of bacteria and fungi. For instance, studies indicate that compounds with trifluoromethyl substitutions demonstrate enhanced potency against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.

Table 1: Summary of Antimicrobial Activities

PathogenActivity TypeObserved EffectReference
Methicillin-resistant S. aureusAntimicrobialPotent activity observed
Fungal strains (e.g., C. gloeosporioides)AntifungalHigher efficacy than traditional agents

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, which is crucial for drug development. The trifluoromethyl group enhances binding affinity to specific targets, making it effective against certain enzymes involved in disease pathways.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound showed improved inhibition rates against enzymes compared to non-fluorinated counterparts, indicating its potential in therapeutic applications targeting metabolic diseases.

Insecticidal Properties

3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride has been explored for its insecticidal properties, particularly in agricultural settings. Its efficacy in controlling pests has been documented, with several derivatives showing promise as alternatives to traditional pesticides.

Table 2: Summary of Insecticidal Activities

Insect SpeciesActivity TypeObserved EffectReference
Mythimna separataInsecticidalModerate efficacy observed
Spodoptera frugiperdaInsecticidalEfficacy lower than chlorantraniliprole

Crop Protection

The incorporation of trifluoromethyl groups into agrochemical formulations has been shown to improve the effectiveness of crop protection agents. The unique properties imparted by the trifluoromethyl group enhance the stability and activity of these compounds against various agricultural pests.

Functional Materials

The unique chemical structure of 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride also lends itself to applications in functional materials. The compound's properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Pyrrolidine Scaffolds

a) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molar Mass : 267.68 g/mol
  • Key Features: Pyrrolidine ring with a trifluoromethylphenoxy substituent.
  • Properties: White crystalline solid; stable at room temperature.
b) Pyridine, 1,2,3,6-Tetrahydro-4-[3-(Trifluoromethyl)phenyl]-, Hydrochloride
  • Molecular Formula : C₁₂H₁₂F₃N·HCl
  • Key Features : Partially hydrogenated pyridine (tetrahydropyridine) with a 3-(trifluoromethyl)phenyl group.
  • Properties: NMR data align with standard references, suggesting predictable stability.
c) 3-[3-(Trifluoromethyl)-3H-Diazirin-3-yl]pyrrolidine Hydrochloride
  • Molecular Formula : C₆H₉ClF₃N₃
  • Molar Mass : 215.6 g/mol
  • Key Features : Diazirine ring fused to pyrrolidine.
  • Properties: The diazirine group enables photoaffinity labeling, a unique application in proteomics. This functional divergence highlights how minor structural changes expand utility .

Ring System Modifications

a) 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₁ClF₃NO
  • Molar Mass : 253.65 g/mol
  • Key Features : Oxetane (4-membered oxygen-containing ring) with a trifluoromethylphenyl group.
  • Properties : Oxetanes are strained rings, often used to improve solubility and bioavailability in drug design. This contrasts with pyridine’s planar aromatic system .
b) 3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
  • CAS : 2055840-67-8
  • Key Features : Bicyclic pyrrolo-pyridine scaffold.
  • Properties : The fused ring system may enhance binding affinity in kinase inhibitors, demonstrating how ring complexity influences biological activity .

Halogenated Derivatives

a) 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Hydrochloride
  • CAS : 1841081-37-5
  • Key Features : Chlorine substituent on a pyrrolo-pyridine scaffold.
  • Properties : Chlorine’s electronegativity may alter electronic properties compared to trifluoromethylsulfanyl, affecting intermolecular interactions .
b) (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride
  • CAS : 1381929-21-0
  • Key Features : Chiral pyrrolidine with fluorophenyl substituents.
  • Properties : Fluorine’s small size and high electronegativity optimize pharmacokinetic profiles, a strategy shared with trifluoromethyl groups .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Feature Notable Properties/Applications
3-[(Trifluoromethyl)sulfanyl]pyridine HCl Not Provided Not Provided Pyridine with -SCF₃ Likely high metabolic stability
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 267.68 Pyrrolidine + trifluoromethylphenoxy Stable crystalline solid
Tetrahydro-4-[3-(trifluoromethyl)phenyl]pyridine HCl C₁₂H₁₂F₃N·HCl 271.69 Tetrahydropyridine scaffold Enhanced reactivity due to saturation
3-[3-(Trifluoromethyl)diazirinyl]pyrrolidine HCl C₆H₉ClF₃N₃ 215.6 Diazirine functional group Photoaffinity labeling applications
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine HCl C₁₀H₁₁ClF₃NO 253.65 Oxetane ring Improved solubility in drug design

Key Research Findings and Trends

  • Trifluoromethyl vs. Trifluoromethylsulfanyl : The -SCF₃ group in the target compound may offer greater steric bulk and polarizability compared to -CF₃, impacting binding selectivity .
  • Ring Strain vs. Aromaticity : Oxetanes and pyrrolidines introduce strain or flexibility, whereas pyridine derivatives leverage aromatic π-π stacking for target engagement .

Biological Activity

3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfanyl groups. These groups are known to influence the biological activity of compounds, enhancing their pharmacological properties. This article reviews the biological activity of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride can be represented as follows:

C7H6ClF3N2S\text{C}_7\text{H}_6\text{ClF}_3\text{N}_2\text{S}

This compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl group, which contribute to its unique chemical behavior and biological interactions.

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit potent antibacterial properties. For instance, studies have shown that derivatives of similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
Compound A4.88Bacillus mycoides
Compound B6.00Escherichia coli
Compound C5.50Staphylococcus aureus

Anticancer Activity

The anticancer potential of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride has been explored through various studies. In vitro tests have demonstrated cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values for similar compounds ranging from 17.8 to 44.4 µM against different cell lines, indicating promising anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Compound D22.4PACA2
Compound E17.8HCT116
Compound F44.4A549

The mechanism by which 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, while the sulfanyl group may facilitate hydrogen bonding interactions that stabilize these complexes.

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation : Treatment with these compounds has resulted in the down-regulation of genes associated with tumor growth, such as BRCA1 and TP53, suggesting a potential for therapeutic applications in cancer treatment .

Case Studies

Several studies have documented the biological activities of compounds related to 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride:

  • Study on Antibacterial Properties : A series of urea derivatives containing sulfonyl groups were synthesized and tested for antibacterial activity. The results indicated that certain derivatives had significant antibacterial effects comparable to established antibiotics .
  • Anticancer Evaluation : In a study evaluating novel pyridine derivatives, compounds demonstrated cytotoxicity against MCF7 breast cancer cells comparable to doxorubicin, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 3-chloropyridine with trifluoromethylthiol (CF₃S⁻) under inert conditions, followed by hydrochloride salt formation. A common approach involves reacting 3-chloropyridine with potassium trifluoromethylthiolate (KSCF₃) in anhydrous DMF at 80–100°C for 12–24 hours . Post-synthesis, purity is validated using:

  • 19F NMR to confirm the trifluoromethyl group (δ −40 to −45 ppm).
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).
  • Mass spectrometry (ESI+) for molecular ion confirmation (exact mass: 227.0416 g/mol) .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store under argon in amber vials at −20°C. Degradation is monitored via:

  • Periodic TLC (silica gel, ethyl acetate/hexane 3:7) to detect sulfoxide byproducts.
  • Karl Fischer titration to ensure moisture content <0.1% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the electron-withdrawing effects of the trifluoromethylsulfanyl group. Key steps:

  • Electrostatic potential maps identify electrophilic sites (e.g., C-2 and C-4 positions on the pyridine ring).
  • Transition state analysis for SNAr reactions with amines or thiols, predicting activation energies and regioselectivity .
  • Solvent effects are modeled using PCM (Polarizable Continuum Model) to optimize reaction conditions .

Q. How can contradictory solubility data in polar solvents be resolved experimentally?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. methanol) arise from varying hydration states. Resolve via:

  • Dynamic Light Scattering (DLS) to detect aggregates in suspension.
  • Variable-temperature 1H NMR (25–60°C in D₂O/CD₃OD) to assess temperature-dependent solubility.
  • Powder X-ray Diffraction (PXRD) to confirm crystalline vs. amorphous forms .

Q. What strategies optimize the compound’s use in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The trifluoromethylsulfanyl group can inhibit palladium catalysts. Mitigate via:

  • Precatalyst screening : Use Pd(OAc)₂ with SPhos ligand for steric protection.
  • Additives : Include silver oxide (Ag₂O) to scavenge chloride ions.
  • Reaction monitoring : Track coupling efficiency via LC-MS (targeting biphenyl derivatives) .

Experimental Design & Data Analysis

Q. How to design kinetic studies for hydrolysis under physiological conditions?

Methodological Answer:

  • Buffer systems : Phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Sampling : Aliquot at t = 0, 1, 3, 6, 12, 24 hours.
  • Quantification : Use reverse-phase HPLC to track parent compound decay and trifluoromethanesulfonic acid (TFMSA) formation .
  • Kinetic modeling : Fit data to first-order decay (k = ln2/t₁/₂).

Q. How to analyze biological activity against cancer cell lines while minimizing false positives?

Methodological Answer:

  • Dose-response assays : Test 0.1–100 µM in triplicate (72-hour exposure).
  • Controls : Include 5-fluorouracil (positive control) and DMSO (vehicle control).
  • Endpoint assays : Use resazurin (alamarBlue) for viability and Annexin V/PI staining for apoptosis.
  • Off-target checks : Assess hERG inhibition (patch-clamp) and CYP450 interactions (luminescent assays) .

Safety & Compliance

Q. What protocols ensure safe handling during scale-up synthesis?

Methodological Answer:

  • Engineering controls : Use Schlenk lines for moisture-sensitive steps.
  • PPE : Nitrile gloves, chemical goggles, and PTFE-coated aprons.
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.